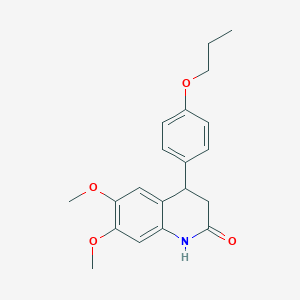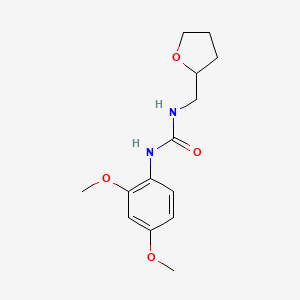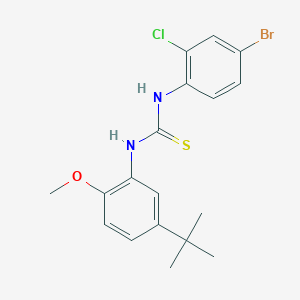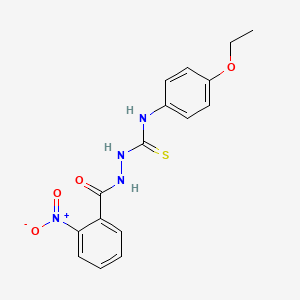
6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
説明
6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as PD 168077, is a synthetic compound that belongs to the class of quinolinone derivatives. It has been extensively studied for its potential therapeutic applications in various fields, such as neuroscience, cancer research, and drug discovery.
科学的研究の応用
6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077 has been studied for its potential therapeutic applications in various fields, such as neuroscience, cancer research, and drug discovery. In neuroscience, 6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077 has been shown to act as a selective agonist for the delta opioid receptor, which is involved in pain modulation, mood regulation, and addiction. 6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077 has also been studied for its potential neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
In cancer research, 6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077 has been shown to inhibit the growth and proliferation of cancer cells in various models of cancer, such as breast cancer, lung cancer, and prostate cancer. 6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077 has also been studied for its potential role in overcoming drug resistance in cancer cells.
In drug discovery, 6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077 has been used as a lead compound for the development of novel drugs targeting the delta opioid receptor and other molecular targets.
作用機序
6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077 acts as a selective agonist for the delta opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Activation of the delta opioid receptor by 6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077 leads to the inhibition of adenylyl cyclase and the activation of potassium channels, resulting in the hyperpolarization of neurons and the inhibition of neurotransmitter release. This leads to the modulation of pain perception, mood, and addiction.
Biochemical and Physiological Effects:
6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077 has been shown to have various biochemical and physiological effects, such as the modulation of pain perception, mood, and addiction, the inhibition of cancer cell growth and proliferation, and the potential neuroprotective effects in various models of neurodegenerative diseases.
実験室実験の利点と制限
6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077 has several advantages for lab experiments, such as its high selectivity and potency for the delta opioid receptor, its stability and solubility in aqueous solutions, and its availability as a synthetic compound. However, 6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077 also has some limitations, such as its potential toxicity and side effects, its limited bioavailability and pharmacokinetic properties, and its potential off-target effects.
将来の方向性
There are several future directions for the study of 6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077, such as:
1. Further investigation of the molecular mechanisms underlying the neuroprotective effects of 6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077 in various models of neurodegenerative diseases.
2. Development of novel drugs targeting the delta opioid receptor and other molecular targets based on the structure and activity of 6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077.
3. Investigation of the potential role of 6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077 in overcoming drug resistance in cancer cells.
4. Further studies on the pharmacokinetic properties and safety profile of 6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077 in preclinical and clinical settings.
5. Investigation of the potential therapeutic applications of 6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077 in other fields, such as pain management, mood disorders, and addiction.
6. Development of novel synthetic methods for the synthesis of 6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077 and its analogues with improved pharmacological properties.
Conclusion:
In conclusion, 6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077 is a synthetic compound with potential therapeutic applications in various fields, such as neuroscience, cancer research, and drug discovery. 6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077 acts as a selective agonist for the delta opioid receptor, leading to the modulation of pain perception, mood, and addiction, as well as the inhibition of cancer cell growth and proliferation. 6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone 168077 has several advantages and limitations for lab experiments, and there are several future directions for its study and development.
特性
IUPAC Name |
6,7-dimethoxy-4-(4-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-9-25-14-7-5-13(6-8-14)15-11-20(22)21-17-12-19(24-3)18(23-2)10-16(15)17/h5-8,10,12,15H,4,9,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGGFLVAKHHSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-(4-propoxy-phenyl)-3,4-dihydro-1H-quinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-1,3-benzodioxol-5-yl-2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4118030.png)
![4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4118040.png)

![2-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4118054.png)
![ethyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4118066.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4118074.png)
![methyl 2-chloro-5-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4118079.png)
![ethyl N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycinate](/img/structure/B4118084.png)
![2-[(2-bromobenzyl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4118089.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4118114.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4118135.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-sec-butylphenyl)thiourea](/img/structure/B4118143.png)